molecular formula C11H19NO B3021750 2-(Aminomethyl)adamantan-2-ol CAS No. 24779-98-4

2-(Aminomethyl)adamantan-2-ol

Cat. No. B3021750
CAS RN: 24779-98-4
M. Wt: 181.27 g/mol
InChI Key: KTBCLFLXXIIDQR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)adamantan-2-ol, also known as 2-Aminomethyl-adamantan-2-ol, is a chemical compound with the molecular formula C11H19NO . It is a derivative of adamantane, a type of diamondoid .


Synthesis Analysis

The synthesis of adamantane derivatives, including compounds similar to 2-(Aminomethyl)adamantan-2-ol, often involves multi-step processes starting from adamantan-1-ol or adamantan-1-carboxylic acid. For example, a solution of 2-cyanoadamantan-2-ol in ether was added to a suspension of lithium aluminum hydride in ether. The reaction mixture was refluxed for 6 hours, yielding 2-aminomethyl-2-hydroxyadamantane.


Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)adamantan-2-ol is characterized by its unique adamantane core, which significantly influences its physical and chemical properties. The crystallographic analysis reveals intricate details about their molecular arrangement.


Physical And Chemical Properties Analysis

2-(Aminomethyl)adamantan-2-ol has a molecular weight of 181.275 Da . Its hydrochloride salt form has a molecular weight of 217.74 and a melting point of 288-290°C . It is typically stored at room temperature and appears as a powder .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Adamantan-1-ol, a derivative of adamantane similar to 2-(Aminomethyl)adamantan-2-ol, is essential in synthesizing compounds like memantine and rimantadine. It serves as an antioxidant additive in oils and enhances rheological characteristics at low temperatures. Techniques involving the catalytic oxidation of adamantane with m-chloroperoxybenzoic acid in the presence of metal complexes are used for its synthesis, highlighting the importance of adamantane derivatives in chemical processes (Khusnutdinov & Oshnyakova, 2015).

  • Structural Insights and Synthesis of Novel Derivatives : The synthesis of new adamantan-2-ol derivatives, like 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, has been explored. These compounds are analyzed using techniques such as NMR, HRMS, and XRD to understand their structure and potential applications (Levchenko et al., 2020).

  • Insights from Crystallographic and QTAIM Analysis : A study on adamantane-1,3,4-thiadiazole hybrids provided insights into the nature of noncovalent interactions in these compounds. Such structural studies are crucial for understanding the physical and chemical properties of adamantane derivatives, which can influence their applications in various fields (El-Emam et al., 2020).

Biological Activity and Drug Synthesis

  • Potential in Drug Design : Adamantyl-based compounds, including those structurally related to 2-(Aminomethyl)adamantan-2-ol, have significant applications in treating neurological conditions and type-2 diabetes. Their structures have been extensively studied to understand their biological activity, highlighting their value in drug design (Kumar et al., 2015).

  • Chemical Reactions and Transformations : The study of reactions like the oxidation of adamantane with hypobromous acid and the formation of various derivatives, including adamantan-1-ol, reveals the chemical versatility of adamantane derivatives. Such reactions are foundational for synthesizing pharmacologically active substances (Khusnutdinov et al., 2007).

Future Directions

Advancements in the chemistry of unsaturated adamantane derivatives, including 2-(Aminomethyl)adamantan-2-ol, are promising. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

2-(aminomethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCLFLXXIIDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)adamantan-2-ol

CAS RN

28529-71-7
Record name NSC145166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Michel, M Schlosser - Tetrahedron, 1996 - Elsevier
2-Fluorooxiranes 2 can be isolated after peracid oxidation of fluoroalkenes 1. When treated with the triethylamine hydrogen fluoride adduct, the intermediates 2 isomerize to afford α-…

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